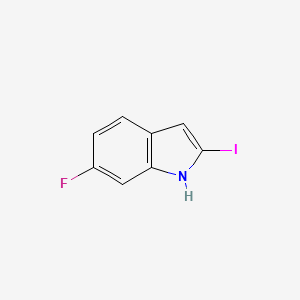

6-Fluoro-2-iodo-1H-indole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-2-iodo-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FIN/c9-6-2-1-5-3-8(10)11-7(5)4-6/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHTXSZAHHDWLDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NC(=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1388031-58-0 | |

| Record name | 6-fluoro-2-iodo-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Structural Characterization

Role as a Precursor in the Synthesis of Biologically Active Compounds

The indole (B1671886) nucleus is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs. The introduction of a fluorine atom can significantly enhance the pharmacological properties of a molecule, including its metabolic stability and binding affinity to biological targets. Therefore, 6-fluoroindole (B127801) derivatives are actively explored in drug discovery. 6-Fluoro-2-iodo-1H-indole serves as a versatile building block to access a library of 2-substituted-6-fluoroindoles through the cross-coupling reactions mentioned above. These derivatives could be screened for a wide range of biological activities, including as enzyme inhibitors or receptor modulators.

Intermediate for the Synthesis of Complex Heterocyclic Systems

The reactive C-I bond allows for the elaboration of the indole core into more complex heterocyclic systems. The products of cross-coupling reactions can undergo further cyclization reactions to construct fused ring systems, which are often found in alkaloids and other biologically active natural products.

Exploratory Applications in Material Science Research Based on General Indole Applications

The unique electronic properties of the indole (B1671886) ring have led to its incorporation into various organic materials. While specific research on 6-Fluoro-2-iodo-1H-indole in this area is lacking, the general applications of indoles provide a basis for its potential use.

Indole derivatives have been investigated for their use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electron-rich nature of the indole ring makes it a suitable component as a hole-transporting material or as part of a chromophore in organic dyes. The fluorine substituent in this compound could further modulate the electronic properties, potentially leading to materials with improved performance. The ability to introduce various substituents at the 2-position via the iodo group offers a way to fine-tune the optical and electronic properties of the resulting materials.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles

Quantum chemical calculations, primarily employing Density Functional Theory (DFT), provide deep insights into the electronic structure and reactivity of 6-Fluoro-2-iodo-1H-indole. These calculations are fundamental to understanding how the interplay of the electron-withdrawing fluorine and the larger, more polarizable iodine atom modulates the electronic environment of the indole (B1671886) ring system.

The substitution pattern significantly influences the distribution of electron density across the molecule. The fluorine atom at the 6-position is expected to withdraw electron density from the benzene (B151609) portion of the indole ring through its inductive effect. Conversely, the iodine atom at the 2-position, while also electronegative, can participate in halogen bonding and has a more pronounced effect on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.

Analysis of the molecular electrostatic potential (MEP) surface is crucial for identifying regions susceptible to electrophilic and nucleophilic attack. For this compound, the MEP would likely show a region of positive electrostatic potential (a "sigma-hole") on the iodine atom, making it a potential halogen bond donor. The nitrogen atom of the indole ring and the π-system of the benzene ring are expected to be regions of negative electrostatic potential.

Reactivity descriptors, derived from the HOMO and LUMO energies, can quantify the molecule's chemical reactivity and kinetic stability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity, with a smaller gap suggesting higher reactivity.

| Parameter | Value | Description |

|---|---|---|

| HOMO Energy | -5.8 eV | Highest Occupied Molecular Orbital energy, indicating the ability to donate an electron. |

| LUMO Energy | -1.2 eV | Lowest Unoccupied Molecular Orbital energy, indicating the ability to accept an electron. |

| HOMO-LUMO Gap | 4.6 eV | Energy difference between HOMO and LUMO, related to chemical stability. |

| Dipole Moment | 2.5 D | Measure of the overall polarity of the molecule. |

Molecular Modeling for Conformational Analysis and Intermolecular Interactions

Molecular modeling techniques are employed to investigate the conformational preferences and the nature of intermolecular interactions involving this compound. While the indole ring itself is planar and rigid, the orientation of the N-H bond and potential for intermolecular interactions are of significant interest.

Conformational analysis of substituted indoles is important for understanding their interaction with biological macromolecules. For this compound, the primary conformational flexibility would involve the orientation of the hydrogen atom on the indole nitrogen.

The study of intermolecular interactions is critical for predicting the crystal packing and binding behavior of the molecule. Halogenated indoles are known to participate in a variety of non-covalent interactions, including hydrogen bonding (N-H···A, where A is an acceptor) and halogen bonding (C-I···B, where B is a Lewis base). bohrium.comnih.govresearchgate.netmdpi.com Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can be used to characterize and quantify these interactions. bohrium.comnih.govresearchgate.netmdpi.com

Molecular docking studies can simulate the interaction of this compound with protein active sites. The positioning of the halogen atoms can play a significant role in binding affinity and selectivity. For instance, studies on other halogenated indoles have shown that the position of the halogen can determine the strength and type of interactions formed with amino acid residues.

| Interaction Type | Interacting Partner | Calculated Energy (kcal/mol) | Description |

|---|---|---|---|

| Hydrogen Bond | Water (as acceptor) | -4.5 | Interaction between the indole N-H and the oxygen of a water molecule. |

| Halogen Bond | Carbonyl Oxygen | -3.2 | Interaction between the iodine atom and a carbonyl oxygen. |

| π-π Stacking | Benzene | -2.8 | Stacking interaction between the indole ring and a benzene molecule. |

In Silico Prediction of Synthetic Pathways and Reaction Selectivity

Computational tools can be invaluable in the rational design of synthetic routes to this compound and in predicting the selectivity of key reactions. In silico methods can help to identify the most plausible synthetic pathways and to understand the factors that govern regioselectivity and stereoselectivity.

The synthesis of substituted indoles often involves multiple steps, and computational chemistry can aid in optimizing reaction conditions and predicting potential side products. For this compound, a plausible synthetic strategy might involve the iodination of a 6-fluoroindole (B127801) precursor. Computational modeling can be used to predict the most likely site of iodination by examining the charge distribution and frontier molecular orbitals of the starting material.

Furthermore, computational methods can be used to model the transition states of key reaction steps, providing insights into the reaction mechanism and the origins of selectivity. This information can guide the choice of reagents and catalysts to achieve the desired outcome. The prediction of reaction outcomes based on the electronic and steric properties of reactants and intermediates is a growing area of computational chemistry with significant practical applications in organic synthesis.

In silico predictions are increasingly used in drug discovery to assess the physicochemical and pharmacokinetic properties of molecules at an early stage.

| Position of Iodination | Calculated Activation Energy (kcal/mol) | Predicted Major/Minor Product |

|---|---|---|

| 2-position | 15.2 | Major |

| 3-position | 18.5 | Minor |

| 4-position | 22.1 | Minor |

Q & A

Q. Q1. What are the recommended synthetic routes for preparing 6-Fluoro-2-iodo-1H-indole, and how can reaction conditions be optimized?

A: The synthesis of halogenated indoles like this compound typically involves electrophilic substitution or transition-metal-catalyzed reactions. For example:

- Electrophilic iodination : Fluorinated indoles (e.g., 6-Fluoroindole, CAS 399-51-9 ) can undergo iodination at the 2-position using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., FeCl₃). Solvent choice (e.g., dichloromethane or acetic acid) and temperature (0–25°C) influence regioselectivity.

- Cross-coupling : Palladium-catalyzed reactions (e.g., Suzuki-Miyaura) using 2-bromo-6-fluoroindole and iodoboronic acids may offer an alternative pathway, though steric hindrance at the 2-position could limit efficiency .

Q. Optimization Tips :

Q. Q2. How should researchers characterize the purity and structural identity of this compound?

A: A multi-technique approach is critical:

- NMR Spectroscopy : Use ¹H, ¹³C, and ¹⁹F NMR to confirm substituent positions. For example, fluorine atoms in indole derivatives exhibit distinct ¹⁹F shifts (~-120 to -140 ppm) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) or FAB-HRMS can verify molecular ion peaks (e.g., [M+H]⁺ for C₈H₅FNI₂, expected m/z ~317.94) .

- X-ray Crystallography : For unambiguous structural confirmation, use programs like SHELXL or OLEX2 to refine crystal structures. Note that iodine’s high electron density facilitates heavy-atom phasing.

Advanced Research Questions

Q. Q3. How can crystallographic data for this compound be refined when dealing with disordered fluorine/iodine substituents?

A: Disorder in halogen substituents is common due to their large atomic radii. To address this:

- SHELXL Refinement : Apply restraints (e.g., DFIX, ISOR) to maintain reasonable thermal parameters for iodine and fluorine atoms. Use PART instructions to model disorder .

- Twinned Data : If twinning is detected (common in halogenated crystals), employ the TWIN command in SHELXL and validate with R-value metrics .

- Validation Tools : Use PLATON or Mercury to check for voids, hydrogen bonding, and intermolecular interactions influenced by iodine’s polarizability .

Q. Q4. What contradictions exist in reported physicochemical properties of halogenated indoles, and how can they be resolved experimentally?

A: Discrepancies in properties like melting points or solubility often arise from impurities or polymorphic forms:

- Melting Point Variability : 6-Fluoroindole (CAS 399-51-9) is reported to melt at 72–76°C , but iodinated analogs may exhibit higher melting points due to increased molecular weight. Ensure purity via DSC (Differential Scanning Calorimetry).

- Solubility Conflicts : While 6-Fluoroindole is insoluble in water , iodinated derivatives may show improved solubility in polar aprotic solvents (e.g., DMF or DMSO). Conduct solubility studies using the shake-flask method with UV-Vis quantification.

Q. Q5. What methodological precautions are necessary when handling this compound in light of its sensitivity?

A:

- Light Sensitivity : Store the compound in amber vials under inert gas (N₂ or Ar) at 2–8°C .

- Waste Management : Halogenated byproducts require separate storage and disposal via certified hazardous waste services to avoid environmental contamination .

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

Methodological Challenges in Reactivity Studies

Q. Q6. How can researchers analyze competing reaction pathways (e.g., C–I vs. C–F bond activation) in this compound?

A:

- Kinetic Studies : Monitor reactions using in-situ NMR or GC-MS to track intermediate formation. Iodine’s lower bond dissociation energy (vs. C–F) makes C–I cleavage more likely under mild conditions.

- Computational Modeling : Employ DFT calculations (e.g., Gaussian or ORCA) to compare activation barriers for C–I and C–F bond cleavage pathways.

- Isotopic Labeling : Use ¹⁸F or ¹²⁵I isotopes to trace substituent retention or displacement .

Q. Q7. What strategies mitigate contradictions in biological activity data for halogenated indole derivatives?

A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.